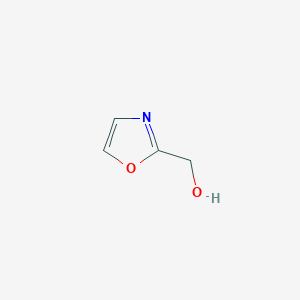

2-Oxazolemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHJKGRLVGZCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564014 | |

| Record name | (1,3-Oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130551-92-7 | |

| Record name | (1,3-Oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxazolemethanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Oxazolemethanol (CAS No. 130551-92-7), a key heterocyclic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and physical properties, a validated synthetic protocol, spectral characterization, and the compound's relevance in modern synthetic chemistry.

Introduction: The Oxazole Scaffold in Chemical Science

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a "privileged" scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities, including antibiotic, anti-inflammatory, and antineoplastic properties[1][2]. This compound, a simple yet versatile derivative, serves as a crucial starting material for more complex molecular architectures, making a thorough understanding of its properties and handling essential for its effective utilization.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[3] Its fundamental properties are critical for designing reactions, selecting appropriate solvents, and ensuring proper handling and storage. The key physicochemical data have been consolidated in the table below.

| Property | Value | Source |

| CAS Number | 130551-92-7 | [3][4] |

| Molecular Formula | C₄H₅NO₂ | [4] |

| Molecular Weight | 99.09 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Synonyms | (1,3-Oxazol-2-yl)methanol, 2-(Hydroxymethyl)oxazole | [4] |

Synthesis of this compound

The most direct and common synthesis of this compound involves the reduction of a precursor aldehyde, oxazole-2-carbaldehyde. This transformation is a cornerstone reaction that provides reliable access to the target alcohol.

Reaction Scheme: Reduction of Oxazole-2-carbaldehyde

The selected method employs sodium borohydride (NaBH₄), a mild and selective reducing agent. This choice is critical as harsher reducing agents could potentially open or reduce the aromatic oxazole ring. The reaction is typically performed in a protic solvent like methanol, which serves both to dissolve the starting material and to protonate the intermediate alkoxide.

Caption: Synthesis of this compound via aldehyde reduction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction, purification, and characterization to ensure product identity and purity.

Materials:

-

Oxazole-2-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)

-

Methanol (Anhydrous)

-

Ethyl Acetate

-

Deionized Water

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (100-200 mesh)

Procedure:

-

Reaction Setup: To a solution of oxazole-2-carbaldehyde (e.g., 90 mg, 0.928 mmol) in methanol (25 mL), cool the mixture to 0 °C using an ice bath.[3]

-

Reagent Addition: Slowly add sodium borohydride (e.g., 42 mg, 1.11 mmol) portion-wise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic nature of the reduction and prevent side reactions.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[3]

-

Work-up & Extraction:

-

Quench the reaction by carefully adding water (25 mL).[3]

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with a saturated brine solution (50 mL) to remove residual water and inorganic salts.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 50% ethyl acetate/petroleum ether) to afford pure this compound as a colorless liquid.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from reaction to final product characterization.

Sources

The Synthesis and Characterization of 2-Oxazolemethanol: A Technical Guide for Advancing Drug Discovery

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents. Among its derivatives, 2-Oxazolemethanol emerges as a pivotal building block, offering a reactive hydroxyl group for further molecular elaboration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound. We will delve into established synthetic methodologies, elucidate the underlying reaction mechanisms, and present a detailed analysis of the spectroscopic techniques required for unambiguous structural confirmation and purity assessment. This guide is designed to be a practical resource, empowering researchers to confidently synthesize and characterize this valuable intermediate for their drug discovery endeavors.

Introduction: The Significance of the Oxazole Moiety

The five-membered heterocyclic oxazole ring is a privileged structure in drug design. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for engaging with biological targets.[1][2] Numerous clinically approved drugs and late-stage clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, feature an oxazole core.[3][4][5][6] this compound, with its primary alcohol functionality, serves as a key intermediate, enabling the introduction of diverse pharmacophores and the construction of more complex molecular architectures. A notable application of this compound is in the synthesis of pyridazine derivatives that act as activators of the Excitatory Amino Acid Transporter 2 (EAAT2), a target of interest for neurological disorders.[7]

Synthesis of this compound: From Precursor to Product

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Preferred Synthetic Route: Reduction of Oxazole-2-carboxaldehyde

A common and efficient method for the preparation of this compound is the reduction of the corresponding aldehyde, oxazole-2-carboxaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.[7]

Reaction Scheme:

Caption: Key steps in the borohydride reduction of an aldehyde.

2.1.2. Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [7]

-

Materials:

-

Oxazole-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Water (deionized)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Petroleum ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve oxazole-2-carboxaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Alternative Synthetic Strategies

While the reduction of the corresponding aldehyde is a prevalent method, other synthetic routes offer alternative approaches to this compound and its derivatives.

-

Van Leusen Oxazole Synthesis: This powerful reaction allows for the construction of the oxazole ring itself from an aldehyde and tosylmethyl isocyanide (TosMIC). [8][9][10]By employing a suitable aldehyde precursor, this method can be adapted to synthesize 5-substituted oxazoles.

-

From Serine Derivatives: Chiral oxazolines can be synthesized from amino acids like serine. [11]Subsequent manipulation of the oxazoline ring could potentially lead to the formation of this compound. This route is particularly valuable for the synthesis of enantiomerically pure products. [12][13]

Purification and Purity Assessment

Purification by Column Chromatography

The crude this compound is typically purified by silica gel column chromatography. [7]

-

Stationary Phase: Silica gel (100-200 mesh)

-

Mobile Phase: A mixture of ethyl acetate and petroleum ether is commonly used. A typical starting point is a 20-30% ethyl acetate in petroleum ether, with the polarity gradually increased as needed. A 50% ethyl acetate/petroleum ether mixture has been reported to be effective. [7]* Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Expected Rf value: An Rf of approximately 0.4 has been reported in a 50% ethyl acetate/petroleum ether solvent system. [7]

Analytical Techniques for Purity Determination

3.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of polar heterocyclic compounds like this compound. [14][15][16]

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

-

Detection: UV detection at a wavelength where the oxazole ring absorbs (e.g., ~210-230 nm) is suitable.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both purity assessment and structural confirmation, particularly for volatile compounds. [17][18][19]

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: A split or splitless injection can be used depending on the sample concentration.

-

Detection: Mass spectrometry provides both quantitative data and fragmentation patterns for structural elucidation.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.64 | Singlet | 1H | H5-proton of the oxazole ring |

| ~7.09 | Singlet | 1H | H4-proton of the oxazole ring |

| ~4.75 | Singlet | 2H | Methylene protons (-CH₂OH) |

| Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2-carbon of the oxazole ring |

| ~140 | C5-carbon of the oxazole ring |

| ~125 | C4-carbon of the oxazole ring |

| ~58 | Methylene carbon (-CH₂OH) |

Note: These are predicted chemical shifts based on the analysis of similar oxazole structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): For this compound (C₄H₅NO₂), the expected exact mass is 99.03 g/mol . In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ at m/z 100.3 is often observed. [7]* Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For oxazoles, ring cleavage can also occur. [11][15][20]

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| ~3100 | C-H stretch | Aromatic C-H (oxazole ring) |

| ~2900 | C-H stretch | Aliphatic C-H (methylene) |

| ~1600 | C=N stretch | Oxazole ring |

| ~1500 | C=C stretch | Oxazole ring |

| ~1050 | C-O stretch | Primary alcohol |

Note: These are typical ranges and the exact peak positions may vary. [5][21][22][23][24]

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

-

This compound: Based on data for similar heterocyclic compounds, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. [1][25]* Sodium Borohydride: This reagent is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It is toxic if swallowed and causes severe skin and eye burns. [8][17][26] Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

Work in a well-ventilated fume hood, especially when handling sodium borohydride.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The reduction of oxazole-2-carboxaldehyde with sodium borohydride stands out as a reliable and efficient synthetic method. The detailed protocols for synthesis, purification, and characterization, along with the mechanistic insights and safety considerations, are intended to equip researchers with the necessary knowledge to confidently work with this important building block. The strategic application of this compound in the synthesis of novel bioactive molecules underscores its significance in the ongoing quest for new therapeutics.

References

-

Reagent Sodium Borohydride (NaBH4) In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

- Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 156-184.

-

Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). LCGC International. Retrieved from [Link]

-

Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

- mass spectrometry of oxazoles. (n.d.). HETEROCYCLES, Vol. 14, No. 6, 1980.

-

Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. (n.d.). ResearchGate. Retrieved from [Link]

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 89-105.

- Subba Reddy, B. V., et al. (2012). Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt)

- Ma, L., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. AMB Express, 12(1), 163.

- Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(5), 3467-3472.

- Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.

- Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 274-287.

-

Infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

- GC-MS and FT-IR Analysis of Methanol crude Extract of Cyathula prostrata Linn Blume. (2017). Journal of Pharmacognosy and Phytochemistry, 6(5), 108-111.

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 89-105.

- GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (2018). The Journal of Phytopharmacology, 7(3), 273-276.

- GC-MS Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. (2021). Proceedings of the 3rd International Conference on Agriculture and Food (ICAF 2021).

- Phytochemical Screening and GC-MS Analysis of Methanol Extract of the Leaves of Nerium oleander Linn. (2018). Acta Scientific Pharmaceutical Sciences, 2(8), 34-39.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). Molecules, 25(21), 5158.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Serine alleviates oxidative stress via supporting glutathione synthesis and methionine cycle in mice. (2017). Molecular Nutrition & Food Research, 61(11), 1700262.

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 89-105.

- Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. (2021). Molecules, 26(16), 4991.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). International Journal of Molecular Sciences, 15(10), 18857-18870.

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). European Journal of Medicinal Chemistry, 230, 114112.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1439.

Sources

- 1. 1,3-Oxazol-2-ylmethanol | C4H5NO2 | CID 14786610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hplc.eu [hplc.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound | 130551-92-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serine alleviates oxidative stress via supporting glutathione synthesis and methionine cycle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. welch-us.com [welch-us.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Polar Compounds | SIELC Technologies [sielc.com]

- 16. mdpi.com [mdpi.com]

- 17. phytojournal.com [phytojournal.com]

- 18. phytopharmajournal.com [phytopharmajournal.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 24. static.cymitquimica.com [static.cymitquimica.com]

- 25. spectrumchemical.com [spectrumchemical.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 2-Oxazolemethanol

Executive Summary

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Oxazolemethanol (CAS No. 130551-92-7).[1][2][3] As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer researchers and drug development professionals a reliable reference for the characterization of this important oxazole derivative.

Introduction: The Significance of this compound

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5][6][7] this compound, featuring a reactive hydroxymethyl group on the oxazole ring, serves as a key intermediate for the synthesis of more complex molecules. Its structural integrity is the foundation for the successful development of novel therapeutics. Accurate and comprehensive spectroscopic analysis is, therefore, not merely a routine check but a critical step in the drug discovery and development pipeline, ensuring that the desired molecular architecture is in hand. This guide provides the foundational spectroscopic knowledge base for scientists working with this versatile compound.

Molecular Structure and Properties

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic output.

-

Chemical Name: (1,3-Oxazol-2-yl)methanol[2]

-

CAS Number: 130551-92-7[1]

-

Molecular Formula: C₄H₅NO₂[2]

-

Molecular Weight: 99.09 g/mol [2]

The structure consists of a 5-membered aromatic oxazole ring substituted at the C2 position with a hydroxymethyl (-CH₂OH) group. The heteroaromatic nature of the oxazole ring, with its electron-withdrawing nitrogen and electron-donating oxygen, creates a unique electronic environment that dictates its spectroscopic behavior.

Caption: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the oxazole ring, the two protons of the methylene group, and the single proton of the hydroxyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.65 | Singlet | 1H | H5 | The proton at the C5 position is deshielded by the adjacent oxygen and nitrogen atoms. |

| ~7.15 | Singlet | 1H | H4 | The proton at the C4 position is typically upfield relative to H5. |

| ~4.80 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing oxazole ring and the hydroxyl group. |

| ~3.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable, leading to a broad signal; its chemical shift is concentration and temperature dependent. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.0 | C2 | This carbon is attached to two heteroatoms (N and O) and the hydroxymethyl group, resulting in significant deshielding. |

| ~138.0 | C5 | The C5 carbon is adjacent to the ring oxygen and nitrogen. |

| ~128.0 | C4 | The C4 carbon is typically found at a higher field compared to C5. |

| ~58.0 | -CH₂- | The methylene carbon is attached to an oxygen atom and the oxazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=N, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3150-3100 | Medium | Aromatic C-H stretch (oxazole ring) |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1580 | Medium | C=N stretch (oxazole ring) |

| ~1100 | Strong | C-O stretch (alcohol) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 99 | High | [M]⁺, Molecular ion |

| 98 | Moderate | [M-H]⁺ |

| 70 | Moderate | [M-CHO]⁺, Loss of a formyl radical |

| 69 | High | [M-CH₂O]⁺, Loss of formaldehyde |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

-

Analysis: Detect the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of data from multiple spectroscopic methods. The following workflow illustrates this integrated approach.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these characteristic spectral signatures, researchers, scientists, and drug development professionals can confidently identify and verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

-

PubChem. (2024). 1,3-Oxazol-2-ylmethanol | C4H5NO2 | CID 14786610. Retrieved from [Link]

-

Chemsigma. (2024). This compound, 5-phenyl- [162542-01-0]. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

-

PubChem. (2024). 2-(Phenylmethyl)-4-oxazolemethanol | C11H11NO2 | CID 85546555. Retrieved from [Link]

-

Wikipedia. (2024). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (2024). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (2024). 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | C6H11NO2 | CID 98073. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

PubChem. (2024). 2,3-Dihydro-1,3-oxazol-2-ylmethanol | C4H7NO2 | CID 163719606. Retrieved from [Link]

-

ResearchGate. (2015). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Retrieved from [Link]

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

-

Semantic Scholar. (2003). [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Retrieved from [Link]

-

Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

Sources

- 1. This compound | 130551-92-7 [chemicalbook.com]

- 2. 1,3-Oxazol-2-ylmethanol | C4H5NO2 | CID 14786610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 130551-92-7 [m.chemicalbook.com]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A | Semantic Scholar [semanticscholar.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

"literature review of 2-Oxazolemethanol and its analogs"

An In-depth Technical Guide to the Literature of 2-Oxazolemethanol and Its Analogs for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, valued for its unique electronic properties and versatile synthetic handles.[1][2] Its derivatives are known to engage with a multitude of biological targets, such as enzymes and receptors, through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3][4] This guide focuses specifically on the this compound scaffold and its analogs, a subclass that leverages the reactive hydroxymethyl group at the 2-position for extensive structural diversification. We will provide an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The oxazole ring system is a prominent feature in numerous clinically used drugs, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid.[1][5] The stability of the aromatic oxazole ring, combined with its capacity for hydrogen bonding and π-π stacking, makes it an ideal pharmacophore.[2] The introduction of a methanol moiety at the 2-position provides a critical advantage: a reactive hydroxyl group that serves as a key site for synthetic elaboration. This allows for the creation of extensive analog libraries—including ethers, esters, amines, and thioethers—by leveraging the corresponding 2-(halomethyl) intermediates.[6] This synthetic flexibility enables fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing drug candidates.

Synthetic Strategies for this compound and Analogs

The synthesis of this compound derivatives typically involves a two-stage approach: formation of the core oxazole ring followed by functionalization at the 2-position.

Core Oxazole Ring Synthesis

Several classical and modern methods are employed to construct the 4,5-disubstituted oxazole core.

-

Robinson-Gabriel Cyclization: This is a foundational method involving the cyclization and dehydration of 2-acylamino ketones. While robust, it often requires harsh conditions.

-

van Leusen Oxazole Synthesis: A highly versatile and widely used method that employs tosylmethylisocyanide (TosMIC) as a key reagent.[4] The reaction of TosMIC with an aldehyde under basic conditions directly yields the oxazole ring, making it a powerful tool for generating diverse scaffolds.[4]

-

Condensation of α-Bromo Ketones: A common route involves the condensation of α-bromo acetophenones with amides (e.g., acetamide) at high temperatures to yield 2-methyl-substituted oxazoles.[7] These 2-methyl oxazoles are the direct precursors for this compound.

Functionalization to this compound Analogs

The most direct route to this compound and its analogs begins with a 2-methyl oxazole. This precursor can be halogenated, typically using N-bromosuccinimide (NBS), to produce a highly reactive 2-(halomethyl)oxazole intermediate.[6][7] This electrophilic scaffold is exceptionally useful for synthetic elaboration via nucleophilic substitution reactions.[6]

The general workflow is depicted below:

This strategy allows for the late-stage introduction of diverse functional groups, making it highly efficient for building chemical libraries for SAR studies. For example, reaction with various amines, alkoxides, or sulfur nucleophiles yields the corresponding 2-alkylamino, 2-alkoxy, and 2-alkylthio-methyl oxazoles in high yields.[6]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Oxazole derivatives are a promising class of anticancer agents, with activities reported against a wide range of human cancer cell lines, including multidrug-resistant strains.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition A prominent mechanism of action for certain 2,4,5-trisubstituted oxazoles is the inhibition of tubulin polymerization.[7] These compounds act as cis-constrained analogs of Combretastatin A-4 (CA-4), a potent natural antimitotic agent. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Structure-activity relationship studies have shown that the nature of the aryl substituents at the C4 and C5 positions is critical for potency. For example, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole exhibited an IC₅₀ value of 0.35 nM against the Jurkat cell line, demonstrating potency significantly greater than CA-4 in several cell lines.[7]

Quantitative Data Summary

| Compound ID | C4-Substituent | C5-Substituent | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 4g | 3,4,5-Trimethoxyphenyl | m-Fluoro-p-methoxyphenyl | Jurkat (Leukemia) | 0.35 | [7] |

| 4i | 3,4,5-Trimethoxyphenyl | p-Ethoxyphenyl | Jurkat (Leukemia) | 0.5 | [7] |

| 6af | 2,3,4-Trimethoxyphenyl | Thio-benzothiazole | PC-3 (Prostate) | 2.1 µM | [10] |

| 6bg | 2,3,4-Trimethoxyphenyl | Thio-pyrimidine | PC-3 (Prostate) | 3.7 µM | [10] |

Antimicrobial Activity

The oxazole scaffold is integral to potent antibacterial agents.[5] While the most famous examples belong to the related oxazolidinone class (e.g., Linezolid), which inhibits bacterial protein synthesis, other oxazole derivatives function by different mechanisms.[11] Some proposed mechanisms include the disruption of the bacterial cell wall or membrane integrity and interference with nucleic acid synthesis.[8] The ability to generate diverse libraries from this compound precursors allows for the exploration of novel structures to combat the growing threat of antimicrobial resistance.[12][13]

Key Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis of a key intermediate and for the evaluation of biological activity.

Protocol: Synthesis of 2-(Bromomethyl)-4,5-diphenyloxazole

This protocol describes the synthesis of a key reactive intermediate for producing this compound analogs, adapted from literature procedures.[6][7]

Materials:

-

2-Methyl-4,5-diphenyloxazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-4,5-diphenyloxazole (1.0 eq) in CCl₄.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove any remaining acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization or column chromatography to yield pure 2-(bromomethyl)-4,5-diphenyloxazole.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized analogs on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized oxazole compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium.[8] Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery.[1][4] The synthetic accessibility of the 2-(halomethyl) intermediate provides a robust platform for generating large, diverse chemical libraries.[6] Future research should focus on exploring novel substitutions at the 2-position to enhance potency and selectivity, particularly for anticancer and antimicrobial applications. The development of derivatives with improved pharmacokinetic profiles will be critical for translating the potent in vitro activities observed into in vivo efficacy.[2] Furthermore, investigating dual-target inhibitors or conjugates with other pharmacophores could unlock new therapeutic strategies.[14] This guide provides a foundational understanding for scientists to build upon, accelerating the rational design and development of the next generation of oxazole-based therapeutics.

References

- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

- Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

- Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.

- BenchChem. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.

- Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Synthesis of Oxadiazole-2-oxide Analogues as Potential Antischistosomal Agents.

- O'Daniel, P. I., et al. (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases.

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry.

- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Indian Journal of Pharmaceutical Sciences. (2023).

- Garg, A., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.

- D'Annessa, I., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.

- National Center for Biotechnology Information. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.

- Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry.

- Liu, X.-H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry.

- Elhady, S. S., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal.

- Forgács, V., et al. (2025). Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. ChemMedChem.

- Varshney, V., et al. (2010). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. European Journal of Medicinal Chemistry.

- Kumar, D., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (n.d.).

- Future Science. (n.d.).

- ResearchGate. (2024).

- Wang, Y., et al. (2024).

- Sun, D., et al. (2016). Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. Journal of Medicinal Chemistry.

- Wube, A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules.

- ResearchGate. (2025).

- National Center for Biotechnology Information. (n.d.).

- Pharmaceuticals. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Oxazolemethanol Derivatives: A Technical Guide for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The oxazole nucleus, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for its versatile interactions with a multitude of biological targets.[1] This technical guide provides an in-depth exploration of the burgeoning field of 2-oxazolemethanol derivatives, a subclass demonstrating significant therapeutic promise. We will delve into their diverse biological activities, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental protocols, and a synthesis of quantitative data to facilitate the rational design of novel oxazole-based therapeutics.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[2] This structural arrangement imparts unique electronic and physicochemical properties that make them privileged scaffolds in drug discovery.[1] The oxazole ring can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[3] The addition of a methanol group at the 2-position of the oxazole ring creates a versatile handle for further chemical modification, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

The synthesis of this compound derivatives can be achieved through various established and emerging synthetic routes. A common method involves the reduction of a corresponding oxazole-2-carboxaldehyde.[4] Green chemistry approaches, such as microwave-assisted and ultrasound-assisted syntheses, are also gaining prominence, offering advantages in terms of reaction efficiency and reduced environmental impact.[2][5]

Anticancer Activity: Targeting the Hallmarks of Cancer

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[1][6] Their mechanisms of action are multifaceted, often targeting key pathways involved in tumor progression and survival.[1]

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives can be attributed to their ability to interact with various molecular targets, including:

-

Enzyme Inhibition: Many oxazole-containing compounds have been shown to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[6]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

-

Signaling Pathway Modulation: Oxazole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, including the STAT3 and Keap-Nrf2 pathways.[6]

-

DNA Interaction: Certain derivatives have been observed to interact directly with DNA, potentially affecting DNA replication and transcription.[8]

The following diagram illustrates the diverse molecular targets of oxazole derivatives in cancer cells.

Caption: Molecular targets and cellular outcomes of this compound derivatives in cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazole derivatives against various cancer cell lines, demonstrating their potent antiproliferative activity.[9][10]

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Oxadiazole | Compound with 2-chloropyridine | SGC-7901 (Gastric) | 1.61 | [9] |

| 1,2,4- and 1,3,4-Oxadiazole Hybrid | Compound 33 | MCF-7 (Breast) | 0.34 | [9] |

| 1,3,4-Oxadiazole | Thiouracil derivative | MCF-7 (Breast) | 3.80 µg/mL | [10] |

| Resveratrol-linked 1,3,4-Oxadiazole | Compound 74 | MCF-7 (Breast) | 0.11 - 1.56 | [10] |

| 2,4,5-Trisubstituted Oxazole | 6af | Various | Comparable to 5-fluorouracil | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] Oxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for antimicrobial drug discovery.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to disrupt essential microbial processes.[1] While the precise mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

-

Disruption of Membrane Integrity: Alteration of the microbial cell membrane, leading to leakage of cellular contents.[1]

-

Inhibition of Nucleic Acid and Protein Synthesis: Interference with DNA replication, transcription, or translation.[1][8]

Quantitative Data: Antimicrobial Susceptibility

The following table presents the antimicrobial activity of selected oxazole derivatives, as indicated by the zone of inhibition.

| Compound Class | Derivative Example | Microbial Strain | Zone of Inhibition (mm) | Reference |

| Substituted Oxazole | Compound 13a | E. coli | 20 | [13] |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Compound 19 | B. subtilis, S. aureus, E. coli, K. pneumonia | Most Active | [13] |

| Azetidinone Derivative | Compound 6b | E. coli, A. faecalis, K. pneumoniae | 20-25 | [15] |

Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

-

Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate. Include a negative control (solvent) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases.[1] Oxazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as:

-

Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13]

-

Lipoxygenase (LOX) Inhibition: Inhibition of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[18]

-

Modulation of Cytokine Production: Downregulation of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][19]

The following diagram illustrates the inhibition of key inflammatory pathways by oxazole derivatives.

Caption: Inhibition of key inflammatory pathways by this compound derivatives.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of a compound.[3]

| Compound Class | Derivative Example | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 1,3,4-Oxadiazole | Ox-6f | 10 | 79.83 | [3] |

| 1,3,4-Oxadiazole | Ox-6d | 10 | 76.64 | [3] |

| Standard Drug | Ibuprofen | 10 | 84.71 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the this compound derivative orally or intraperitoneally at a specific dose one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry with a broad spectrum of biological activities.[13][20] Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties underscore their potential for the development of novel therapeutics. Future research should focus on optimizing the lead compounds through SAR studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The application of green chemistry principles in their synthesis will also be vital for sustainable drug development.[2]

References

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link].

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 13. Available from: [Link].

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules, 26(16), 4963. Available from: [Link].

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. Available from: [Link].

-

Representative biologically active oxazole-derivatives. ResearchGate. Available from: [Link].

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364. Available from: [Link].

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link].

-

Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. Available from: [Link].

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2018). International Journal of Drug Delivery Technology, 8(4), 161-168. Available from: [Link].

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available from: [Link].

-

Scheme 2. Plausible mechanism for synthesis of oxazole derivatives. ResearchGate. Available from: [Link].

-

Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (1999). Archiv der Pharmazie, 332(4), 115-123. Available from: [Link].

-

A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. Available from: [Link].

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Pharmaceutical Patent Analyst. Available from: [Link].

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances, 15(1), 1-20. Available from: [Link].

-

Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. (2021). Phytochemistry, 189, 112836. Available from: [Link].

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available from: [Link].

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available from: [Link].

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules, 28(15), 5693. Available from: [Link].

-

Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. Available from: [Link].

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Scilit. Available from: [Link].

-

Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. Available from: [Link].

-

An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. (2023). Molecules, 28(11), 4386. Available from: [Link].

-

Synthesis and antimicrobial activity of 2- azetidinones derived from benzimidazole. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 84-91. Available from: [Link].

-

Pyrazoles and pyrazolines as anti-inflammatory agents. ResearchGate. Available from: [Link].

-

Anti-inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO-1 in LPS-induced RAW 264.7 cells. (2021). Oncology Letters, 22(5), 1-1. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 4. This compound | 130551-92-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iajps.com [iajps.com]

- 15. jocpr.com [jocpr.com]

- 16. Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Oxazolemethanol CAS number and IUPAC nomenclature"

An In-depth Technical Guide to 2-(Chloromethyl)oxazole: A Key Intermediate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Oxazole Moiety and the Utility of 2-(Chloromethyl)oxazole

The oxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for esters and amides make it a privileged scaffold in drug design. 2-(Chloromethyl)oxazole emerges as a particularly valuable and versatile building block for the synthesis of more complex oxazole-containing molecules. Its reactivity as a benzylic-like halide allows for facile nucleophilic substitution, providing a direct route to a wide array of functionalized derivatives.

This guide provides an in-depth exploration of 2-(Chloromethyl)oxazole, focusing on its synthesis, reactivity, and applications, with a particular emphasis on practical, field-proven insights for researchers and drug development professionals.

Core Properties and Identification

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and for ensuring safety and reproducibility.

| Property | Value | Source |

| IUPAC Name | 2-(Chloromethyl)oxazole | N/A |

| CAS Number | 50470-73-0 | |

| Molecular Formula | C4H4ClNO | |

| Molecular Weight | 117.53 g/mol | |

| Boiling Point | 76-78 °C at 25 mmHg | |

| Appearance | Colorless to light yellow liquid |

Synthesis of 2-(Chloromethyl)oxazole: A Mechanistic Perspective

The reliable synthesis of 2-(Chloromethyl)oxazole is paramount for its application. A common and effective method involves the chlorination of 2-methyl-1,3-oxazole.

Experimental Protocol: Chlorination of 2-Methyl-1,3-Oxazole

Objective: To synthesize 2-(chloromethyl)oxazole via radical chlorination of 2-methyl-1,3-oxazole.

Materials:

-

2-Methyl-1,3-oxazole

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-methyl-1,3-oxazole in anhydrous carbon tetrachloride.

-

Initiator Addition: Add a catalytic amount of benzoyl peroxide or AIBN to the reaction mixture.

-

Chlorinating Agent Addition: Dissolve N-chlorosuccinimide in carbon tetrachloride and add it dropwise to the reaction mixture at reflux. The reaction is typically initiated by heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-(chloromethyl)oxazole.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvent is crucial to prevent the hydrolysis of N-chlorosuccinimide and the desired product.

-

Radical Initiator: BPO or AIBN is necessary to initiate the radical chain reaction for the chlorination of the methyl group.

-

Inert Solvent: Carbon tetrachloride is a classic choice for radical reactions due to its inertness, though safer alternatives should be considered.

-

Workup: The aqueous workup removes the water-soluble byproducts, and the brine wash aids in the separation of the organic and aqueous layers.

Reaction Mechanism Workflow

Caption: Radical chlorination mechanism.

Applications in Drug Development: A Gateway to Functionalized Oxazoles

The primary utility of 2-(chloromethyl)oxazole lies in its ability to serve as an electrophile in nucleophilic substitution reactions. This opens up a vast chemical space for the synthesis of diverse oxazole derivatives.

Nucleophilic Substitution Workflow

Caption: General nucleophilic substitution.

Examples of Nucleophilic Substitution Reactions:

-

Ether Synthesis: Reaction with alkoxides or phenoxides yields corresponding ethers.

-

Amine Alkylation: Reaction with primary or secondary amines provides access to a variety of substituted aminomethyl oxazoles.

-

Thioether Synthesis: Reaction with thiolates results in the formation of thioethers.

-

Cyanation: Reaction with cyanide salts introduces a nitrile group, which can be further elaborated.

These reactions are fundamental in the construction of more complex molecules, including those with potential biological activity. The oxazole core, coupled with the diverse functionalities introduced via the chloromethyl group, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in drug design.

Safety and Handling

2-(Chloromethyl)oxazole is a reactive electrophile and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-(Chloromethyl)oxazole is a high-value intermediate for the synthesis of functionalized oxazoles. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

Solubility and Stability of 2-Oxazolemethanol: A Comprehensive Guide to Characterization and Analysis